A Technical Guide to the Physicochemical Properties of Sodium Oleate
A Technical Guide to the Physicochemical Properties of Sodium Oleate
Introduction: Sodium oleate, the sodium salt of the monounsaturated omega-9 fatty acid oleic acid, is a compound of significant interest in various scientific and industrial fields.[1] Its amphiphilic nature, possessing both a long lipophilic hydrocarbon tail and a hydrophilic carboxylate headgroup, makes it an effective anionic surfactant, emulsifier, and dispersing agent.[2][3][4] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is crucial for its application in formulations, drug delivery systems, and biological studies.[3][5] This guide provides an in-depth overview of the core physicochemical characteristics of sodium oleate, supported by experimental methodologies and graphical representations of its behavior.
Core Chemical and Physical Properties
Sodium oleate is typically produced through the neutralization of oleic acid with sodium hydroxide, a process known as saponification.[2][6][7][8] It presents as a white to yellowish powder or a light tan solid with a slight tallow-like odor.[9][10][11][12]
Table 1: General and Chemical Properties of Sodium Oleate
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | sodium (9Z)-octadec-9-enoate | [10][13] |
| Synonyms | Oleic acid sodium salt, Eunatrol, Osteum | [1][10] |
| CAS Number | 143-19-1 | [2][6][10][14] |
| Chemical Formula | C₁₈H₃₃NaO₂ | [6][10][13] |
| Linear Formula | CH₃(CH₂)₇CH=CH(CH₂)₇COONa | |
| Molecular Weight | 304.44 g/mol | [6][15] |
| Appearance | White to yellowish powder; light tan solid | [6][9][10] |
| Odor | Slight tallow-like odor |[6][10][16] |
Table 2: Quantitative Physicochemical Data
| Property | Value | Conditions | Reference(s) |
|---|---|---|---|
| Melting Point | 232 - 235 °C | - | [4][6][9][16] |
| Density | >1.1 g/cm³ | 20 °C | [10][16] |
| pH | > 7.0 | Aqueous Solution | [1][6][9] |
| Flash Point | 270.1 °C | - |[4][17] |
Solubility Profile
The solubility of sodium oleate is dictated by its amphiphilic structure. The ionic carboxylate group imparts solubility in polar solvents like water and alcohols, while the long hydrocarbon tail limits its solubility in nonpolar organic solvents.[6][9] In aqueous solutions, it is known to undergo partial hydrolysis, yielding oleic acid and sodium hydroxide, which makes the solution alkaline and can give it a cloudy or milky appearance.[4][17][18][19]
Table 3: Solubility of Sodium Oleate
| Solvent | Solubility | Notes | Reference(s) |
|---|---|---|---|
| Water | ~10 g/100 mL | Soluble; forms a viscous, foaming liquid. Partial hydrolysis occurs, resulting in an alkaline solution. | [4][10][18][20] |
| Ethanol | ~5 g/100 mL (Soluble in ~20 parts) | Soluble; solution is neutral as hydrolysis does not occur. | [4][9][17][18] |
| Methanol | 50 mg/mL | Soluble with heat. | [20] |
| Ether | Insoluble / Slightly Soluble | - | [4][9][10] |
| Benzene | Insoluble | - | [9] |
| Petroleum Ether | Almost Insoluble | - |[4][17] |
Surfactant Properties
As a surfactant, sodium oleate's primary functions are to reduce surface and interfacial tension and to form micelles above a certain concentration.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. This parameter is fundamental as many properties of the surfactant solution change abruptly at the CMC. It is highly sensitive to environmental conditions such as pH, temperature, and the presence of electrolytes.[21]
Table 4: Reported Critical Micelle Concentration (CMC) Values for Sodium Oleate
| CMC Value | Conditions | Method | Reference(s) |
|---|---|---|---|
| 912 ± 2 mg/L (~3.0 mM) | 25 °C | Surface Tension & UV-Vis Spectrophotometry | [22][23] |
| 0.33 g/L (~1.1 mM) | pH 10.0 | Surface Tension | [24] |
| 0.0004 mol/dm³ (0.4 mM) | 25 °C | - | [25] |
| Increases with pH | pH 7 to 12 | - |[21] |
Surface Tension
Sodium oleate significantly reduces the surface tension of water. The extent of this reduction is dependent on both its concentration and the pH of the solution.[21][26] Studies have shown that the minimum surface tension is typically achieved at a pH between 8 and 9.[27]
Chemical Reactivity and Stability
-
Hydrolysis: In aqueous solutions, sodium oleate hydrolyzes to form an equilibrium with its parent oleic acid and sodium hydroxide, contributing to the alkalinity of the solution.[7][9][19]
-
Oxidation: The double bond in the oleic acid chain is susceptible to oxidation, especially when exposed to air, light, or oxidizing agents like potassium permanganate.[9][17] This can lead to discoloration and the development of rancidity over time.[17][28]
-
Stability: Sodium oleate is generally stable under normal conditions but is incompatible with strong oxidizing agents.[4][6] For long-term storage, it should be protected from air and light to prevent degradation.[28]
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. This results in the surface tension value reaching a plateau. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve.
Apparatus and Reagents:
-
Digital Tensiometer (using Wilhelmy plate or du Noüy ring method)[21][26]
-
High-purity sodium oleate
-
Deionized or distilled water
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of sodium oleate at a concentration significantly above the expected CMC (e.g., 20 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.
-
Temperature Control: Ensure all solutions and the tensiometer are equilibrated at a constant temperature (e.g., 25 °C), as surface tension is temperature-dependent.
-
Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the pure solvent (water) first.
-
Starting with the most dilute solution, measure the surface tension of each prepared concentration. Clean the plate or ring thoroughly between measurements.
-
-
Data Analysis:
-
Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the sodium oleate concentration (log C).
-
The resulting plot will show two distinct linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.
-
Relevance in Drug Development and Research
Sodium oleate is not merely a simple soap; it plays multifaceted roles in advanced scientific applications.
-
Drug Delivery: It is used as an excipient and emulsifier in the preparation of lipid-based drug delivery systems like nanoemulsions and solid lipid nanoparticles.[3][5][20] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.[3]
-
Bioavailability Enhancement: Sodium oleate has been shown to inhibit UGT (UDP-glucuronosyltransferase) enzymes, which are responsible for the first-pass metabolism of many drugs.[29] By inhibiting this metabolic pathway in the intestine, a sodium oleate-based nanoemulsion can significantly increase the systemic exposure and oral absorption of co-administered drugs.[29]
-
Biological Activity: It acts as a Na+/K+ ATPase activator and is used in biological research to study fatty acid transport and metabolism.[9][15]
pH-Dependent Self-Assembly
The morphology of sodium oleate aggregates in water is critically dependent on pH. This is because pH governs the equilibrium between the protonated oleic acid (RCOOH) and the deprotonated oleate anion (RCOO⁻). At high pH, the fully deprotonated oleate forms spherical micelles. As the pH is lowered towards the apparent pKa (~8-9), the presence of both protonated and deprotonated forms leads to a change in molecular packing, favoring the formation of planar bilayers that self-close into vesicles.[30]
References
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